

Application Notes and Protocols for AC-261066 in Cell Culture Experiments

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Compound of Interest

Compound Name: AC-261066

Cat. No.: B1665382

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Introduction

AC-261066 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta 2 (RAR β 2), a member of the nuclear receptor superfamily.[1] Activation of RAR β 2 by **AC-261066** modulates the transcription of a variety of genes, leading to diverse cellular responses. Notably, research has highlighted its role in reducing oxidative stress and mitigating fibrosis, making it a compound of interest in studies related to cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD).[2][3][4][5] These application notes provide detailed protocols for utilizing **AC-261066** in various cell culture experiments to investigate its biological effects.

Mechanism of Action

AC-261066 selectively binds to and activates RAR β 2. This receptor, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). The **AC-261066**/RAR β 2/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in cellular processes such as differentiation, proliferation, and apoptosis. In the context of its therapeutic potential, **AC-261066** has been shown to upregulate the expression of antioxidant enzymes and downregulate pro-fibrotic and pro-inflammatory genes.[2][3]

Data Presentation

Physicochemical Properties and Potency

Property	Value	Reference
Molecular Weight	353.41 g/mol	
Formula	C ₁₇ H ₂₀ FNO ₄ S	
Solubility	Soluble to 100 mM in DMSO and ethanol	
Purity	≥98%	
Storage	Store at room temperature	
pEC ₅₀ (RARβ2)	8.1	[1]
pEC ₅₀ (RARβ1)	6.4	[1]
pEC ₅₀ (RARα)	6.2	[1]
pEC ₅₀ (RARγ)	6.3	[1]

Recommended Working Concentrations and Incubation Times for In Vitro Studies

Cell Type	Assay	Concentration Range	Incubation Time	Observed Effect	Reference
Murine Cardiac Fibroblasts	Gene Expression (RT-qPCR)	100 nM	12 hours	Modulation of oxidative stress-related genes (decreased Nox2, increased Sod2, Angptl4)	[2]
Human Hepatocytes (HepG2)	Lipotoxicity Assay	4.5 μ M	6 days	Prevention of oleic/palmitic acid-induced lipotoxicity	[6]
Cardiac Progenitor Cells	Proliferation Assay	0.1 - 10 μ M	4 - 5 days	Increased proliferation, inhibition of terminal differentiation	[7]
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes	Atrial Specification	0.01 - 1 μ M	3 days	Induction of atrial-like action potential phenotype	[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

- Cells of interest
- Complete cell culture medium
- **AC-261066** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **AC-261066** in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 μ M. Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of **AC-261066**. Include a vehicle control (medium with the same concentration of DMSO as the highest **AC-261066** concentration).
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well.
- **Formazan Crystal Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

This protocol provides a general framework for assessing DNA synthesis as a measure of cell proliferation.

Materials:

- Cells of interest
- Complete cell culture medium
- **AC-261066** stock solution
- 96-well cell culture plates
- BrdU labeling solution (e.g., 10 μ M)
- Fixing/denaturing solution
- Anti-BrdU antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2 M H_2SO_4)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Microplate reader

Procedure:

- **Cell Seeding and Treatment:** Follow steps 1 and 2 of the MTT assay protocol.
- **BrdU Labeling:** 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well at the recommended concentration.
- **Fixation and Denaturation:** At the end of the incubation, remove the culture medium and fix the cells by adding 100 μ L of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
- **Antibody Incubation:** Wash the wells three times with wash buffer. Add 100 μ L of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the wells three times with wash buffer. Add 100 μ L of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- **Substrate Addition:** Wash the wells three times with wash buffer. Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.
- **Stopping the Reaction:** Add 50 μ L of stop solution to each well to stop the color development.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the proliferation rate as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis.

Materials:

- Cells of interest
- Complete cell culture medium

- **AC-261066** stock solution
- 96-well, clear-bottom, black- or white-walled plates
- Caspase-Glo® 3/7 Reagent (or similar)
- Luminometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a 96-well plate as described in the MTT assay protocol. Treat cells with various concentrations of **AC-261066** and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
- **Incubation:** Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
- **Reagent Preparation and Addition:** Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
- **Incubation and Lysis:** Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
- **Luminescence Measurement:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** Express the results as fold change in caspase activity relative to the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for analyzing changes in gene expression in response to **AC-261066** treatment.

Materials:

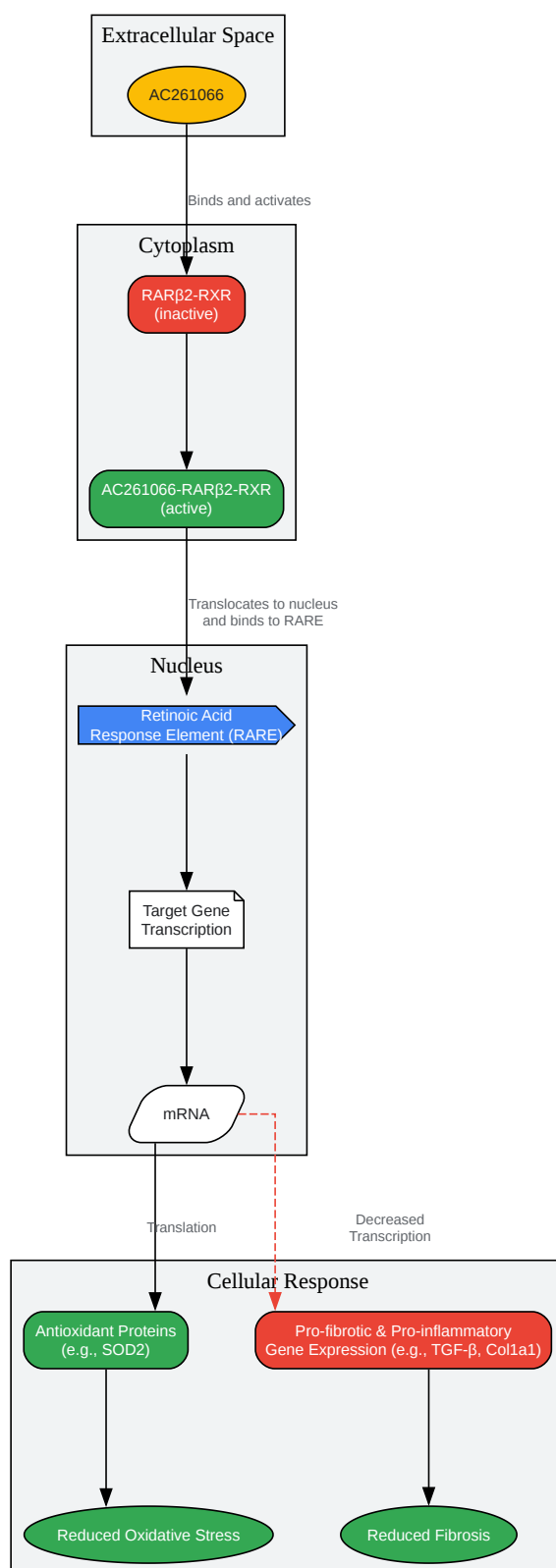
- Cells of interest
- 6-well or 12-well cell culture plates

- **AC-261066** stock solution
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- SYBR® Green or TaqMan® qPCR master mix
- Primers for target genes (e.g., NOX2, SOD2, ANGPTL4, TGFB1, COL1A1) and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

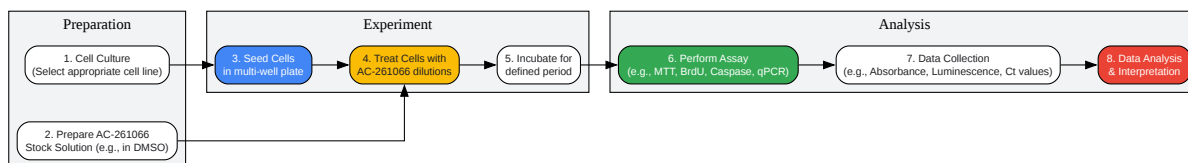
- **Cell Seeding and Treatment:** Seed cells in 6-well or 12-well plates. Once they reach the desired confluency (e.g., 70-80%), treat the cells with **AC-261066** (e.g., 100 nM) or vehicle for a specific time (e.g., 12 or 24 hours).^[2]
- **RNA Extraction:** At the end of the treatment, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- **qPCR:** Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and reference genes. Run the reaction on a real-time PCR instrument.
- **Data Analysis:** Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **AC-261066**-treated cells compared to vehicle-treated cells, normalized to the reference gene.

Mandatory Visualization



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Caption: **AC-261066** signaling pathway.



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Caption: General experimental workflow for **AC-261066**.

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